1,2-Dimethylcyclopentane-1-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMSFZKDBXONOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantioselective Pathways for 1,2 Dimethylcyclopentane 1 Carboxylic Acid
Classical Approaches to the Formation of the 1,2-Dimethylcyclopentane-1-carboxylic acid Skeleton
Classical synthetic strategies typically involve the sequential construction of the carbon skeleton followed by the introduction and manipulation of functional groups. These methods, while robust, often result in racemic or diastereomeric mixtures that may require subsequent separation.
The formation of the five-membered carbocycle is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are a common and effective method for this purpose. One established approach involves the reaction of diethyl malonate with a suitable dihalide, such as 1,3-dibromopropane, to form a cyclic diester. oregonstate.edu Subsequent alkylation and decarboxylation steps can then be used to introduce the required substituents.
Another powerful technique is the Conia-ene reaction, which involves the thermal or Lewis acid-catalyzed cyclization of acetylenic β-dicarbonyl compounds to yield cyclopentane (B165970) derivatives. organic-chemistry.org Additionally, palladium-catalyzed intramolecular enyne coupling reactions have been developed to construct carbocycles from acyclic precursors. organic-chemistry.org These methods provide a versatile toolkit for assembling the foundational cyclopentane ring.
Once the 1,2-dimethylcyclopentane (B1584824) scaffold is established, the carboxylic acid moiety must be introduced at the C1 position. A common method is the oxidation of a precursor primary alcohol. For instance, 1,2-dimethylcyclopentylmethanol can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like chromic acid (Jones reagent) or potassium permanganate. youtube.com
Alternatively, the carboxylic acid can be generated from a nitrile group. The synthesis would first involve creating 1-cyano-1,2-dimethylcyclopentane, which can then be hydrolyzed under either acidic or basic conditions to yield this compound. mnstate.edu This transformation provides a reliable pathway from an alkyl halide precursor to the desired acid. transformationtutoring.com
Organometallic reagents, particularly Grignard reagents, are pivotal in classical organic synthesis for forming carbon-carbon bonds and introducing functional groups. organicchemistrytutor.com A highly effective and direct method for synthesizing carboxylic acids is the carboxylation of a Grignard reagent. libretexts.org This process involves preparing the Grignard reagent from 1-bromo- or 1-chloro-1,2-dimethylcyclopentane (B14593884) and subsequently reacting it with solid carbon dioxide (dry ice). transformationtutoring.comyoutube.com An acidic workup then protonates the resulting carboxylate salt to yield the final carboxylic acid. youtube.com This reaction is advantageous as it adds the carboxylic acid group in a single, efficient step. transformationtutoring.com
Grignard reagents can also be employed to construct the carbon skeleton itself. For example, reacting a suitable cyclopentanone (B42830) derivative with methylmagnesium bromide can introduce one of the necessary methyl groups onto the ring. youtube.com Further manipulation would then be required to install the second methyl group and the carboxylic acid.
Esterification and hydrolysis are fundamental reactions in the synthesis and purification of carboxylic acids. youtube.com If a synthetic route yields an ester of this compound, the free acid can be obtained through hydrolysis. Basic hydrolysis, or saponification, involves treating the ester with a base like sodium hydroxide, which produces the carboxylate salt. mnstate.edu Subsequent acidification liberates the desired carboxylic acid. This process is generally irreversible. mnstate.edu
Conversely, Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. youtube.com While used to produce esters, understanding the reversible nature of this pathway is crucial for controlling reaction outcomes and for purification strategies where converting the acid to an ester might be advantageous for isolation or chromatography. mnstate.edu
| Reaction Type | Description | Key Reagents | Precursor Functional Group | Product Functional Group |
| Grignard Carboxylation | A Grignard reagent attacks carbon dioxide, followed by acidic workup. | 1. Mg, ether2. CO₂ (dry ice)3. H₃O⁺ | Alkyl Halide | Carboxylic Acid |
| Nitrile Hydrolysis | A nitrile is hydrolyzed under acidic or basic conditions. | H₃O⁺ or NaOH, H₂O | Nitrile | Carboxylic Acid |
| Alcohol Oxidation | A primary alcohol is oxidized to a carboxylic acid. | CrO₃, H₂SO₄ (Jones Reagent) | Primary Alcohol | Carboxylic Acid |
| Ester Hydrolysis | An ester is cleaved to a carboxylic acid and an alcohol using base and acid. | 1. NaOH, H₂O2. H₃O⁺ | Ester | Carboxylic Acid |
Modern and Stereocontrolled Synthetic Routes for this compound
Modern synthetic chemistry places a strong emphasis on stereocontrol, aiming to produce single enantiomers of chiral molecules. This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological activities.
Achieving an enantiopure form of this compound requires a stereocontrolled approach. A powerful modern strategy for the asymmetric synthesis of functionalized cyclopentane derivatives involves a domino reaction. mdpi.com This approach can establish multiple stereocenters in a single, controlled sequence.
One such method utilizes a Michael addition of a chiral lithium amide to an acyclic prochiral precursor, like an (E,E)-octa-2,6-dienedioate. mdpi.com The initial conjugate addition is followed by a subsequent 5-exo-trig intramolecular cyclization. mdpi.com The stereochemistry of the final product is dictated by the chirality of the amine used. For example, using (R)-N-benzyl-N-α-methylbenzylamine or its (S)-enantiomer directs the formation of different stereoisomers of the cyclopentane ring. mdpi.com Following the cyclization, selective hydrolysis of the resulting ester groups yields the enantiomerically enriched carboxylic acid derivative. This method provides an elegant and efficient route to orthogonally functionalized, enantiopure cyclopentane systems. mdpi.com
| Step | Reaction Type | Key Reagents/Conditions | Purpose |
| 1 | Michael Addition | Lithium N-α-methylbenzyl-N-benzylamide (chiral amine) | Initiates the reaction and sets the initial stereocenter. |
| 2 | 5-exo-trig Cyclization | Intramolecular reaction of the enolate intermediate | Forms the five-membered ring with controlled stereochemistry. |
| 3 | Selective Hydrolysis | Trifluoroacetic acid | Removes a protecting group to reveal a carboxylic acid moiety. |
Asymmetric Synthesis of Enantiopure this compound
Chiral Auxiliary-Mediated Synthesis Approaches
Chiral auxiliary-mediated synthesis is a powerful strategy to control the stereochemical outcome of a reaction. wikipedia.org This method involves temporarily incorporating a chiral molecule (the auxiliary) into the substrate. The inherent chirality of the auxiliary then directs subsequent reactions to favor the formation of one stereoisomer over others. wikipedia.org
One plausible approach for the asymmetric synthesis of this compound involves the use of a pseudoephedrine amide auxiliary. In this method, a cyclopentane carboxylic acid precursor is first coupled with (R,R)- or (S,S)-pseudoephedrine to form a chiral amide. The α-proton can be selectively removed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a chiral enolate. This enolate's geometry is conformationally locked by the auxiliary, exposing one face to electrophilic attack.
The synthesis would proceed via two sequential diastereoselective alkylation steps. The first methylation would establish the C1 stereocenter, followed by a second methylation at the C2 position. The steric hindrance provided by the auxiliary directs the approach of the methylating agent (e.g., methyl iodide), leading to a high degree of diastereoselectivity. Finally, the auxiliary is cleaved under acidic or basic conditions to yield the enantiomerically enriched this compound and recover the auxiliary for reuse. wikipedia.org
Table 1: Proposed Chiral Auxiliary-Mediated Synthesis Steps
| Step | Description | Reagents | Purpose |
| 1 | Amide Formation | Cyclopentanecarboxylic acid precursor, Pseudoephedrine, Acyl chloride or coupling agent | Attach the chiral auxiliary. |
| 2 | First Alkylation | LDA, Methyl Iodide | Diastereoselective methylation to form the first stereocenter. |
| 3 | Second Alkylation | LDA, Methyl Iodide | Diastereoselective methylation to form the second stereocenter. |
| 4 | Auxiliary Cleavage | Aqueous Acid (e.g., H₂SO₄) | Remove the auxiliary to yield the target carboxylic acid. |
Asymmetric Catalysis in this compound Production
Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. edu.krd For the synthesis of this compound, organocatalysis represents a viable strategy.
An asymmetric Michael addition reaction could be employed, starting with a suitable α,β-unsaturated cyclopentene (B43876) carboxylate ester. beilstein-journals.orgbeilstein-journals.org A chiral amine catalyst, such as a derivative of proline, could catalyze the conjugate addition of a methyl group from a methylating agent. The catalyst forms a transient chiral iminium ion with the substrate, which effectively shields one face of the molecule, directing the nucleophilic attack of the methyl group to the opposite face. dicp.ac.cn This establishes the first stereocenter with high enantioselectivity. A subsequent, potentially diastereoselective, methylation at the adjacent position would complete the carbon skeleton. The final step would involve the hydrolysis of the ester to yield the desired carboxylic acid.
Table 2: Comparison of Potential Asymmetric Catalysis Strategies
| Catalysis Type | Example Catalyst | Mechanism | Advantages |
| Organocatalysis | Proline derivatives, Squaramides beilstein-journals.org | Iminium ion or enamine activation dicp.ac.cn | Metal-free, often milder conditions, readily available catalysts. |
| Transition Metal Catalysis | Chiral Phosphine-Metal Complexes (e.g., Rh, Pd) | Coordination to substrate, directed bond formation | High turnover numbers, broad substrate scope. |
| Brønsted Acid Catalysis | Chiral Phosphoric Acids dicp.ac.cn | Activation through hydrogen bonding, formation of chiral ion pairs dicp.ac.cn | Metal-free, useful for activating carbonyls and imines. |
Diastereoselective Synthesis and Separation of this compound Isomers
The synthesis of this compound inherently generates diastereomers: cis (where the methyl groups are on the same face of the ring) and trans (where they are on opposite faces). Controlling the diastereomeric ratio is a key objective. In many synthetic routes, a mixture of diastereomers is formed, which must then be separated.
Diastereoselective synthesis aims to preferentially create one diastereomer over the other. nih.gov For example, in the chiral auxiliary approach, the existing stereocenter established after the first methylation will influence the stereochemical outcome of the second methylation. The relative orientation of the substituents is controlled by minimizing steric interactions in the transition state.
When a mixture of diastereomers is produced, they can be separated based on their different physical properties. The most common laboratory technique for this separation is column chromatography, which separates compounds based on their differential adsorption to a stationary phase. beilstein-journals.orgdicp.ac.cn The separated diastereomers can then be characterized to determine their relative stereochemistry.
Table 3: Stereoisomers of this compound
| Isomer Name | Stereochemistry | Relationship to (1R,2R) |
| (1R,2R)-trans | R at C1, R at C2 | Identity |
| (1S,2S)-trans | S at C1, S at C2 | Enantiomer |
| (1R,2S)-cis | R at C1, S at C2 | Diastereomer |
| (1S,2R)-cis | S at C1, R at C2 | Diastereomer |
Green Chemistry Principles and Sustainable Synthetic Protocols for this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. researchgate.netnih.gov The twelve principles of green chemistry provide a framework for designing more sustainable synthetic protocols. semanticscholar.org
Key principles applicable to this synthesis include:
Waste Prevention: Designing syntheses to minimize byproduct formation is a core goal. nih.gov
Atom Economy: The synthesis should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic routes are inherently more atom-economical than those using stoichiometric reagents like chiral auxiliaries. semanticscholar.org
Use of Catalysis: Asymmetric catalysis is preferred over stoichiometric methods because it reduces waste from chiral auxiliaries and often requires milder reaction conditions. edu.krd
Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. semanticscholar.org A synthetic plan that builds the molecule directly without extensive protection and deprotection steps is considered greener.
For instance, a one-pot catalytic reaction that forms both C-C bonds in a single step would be a significant improvement over a multi-step sequence involving the attachment and removal of a chiral auxiliary. Furthermore, selecting environmentally benign solvents and minimizing energy consumption by running reactions at ambient temperature contributes to a more sustainable process. researchgate.net
Retrosynthetic Analysis Strategies for Complex this compound Derivatives
Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials to plan a viable synthesis. amazonaws.com This process involves breaking bonds (disconnections) that correspond to reliable forward reactions. ucalgary.ca
For a complex derivative, such as a hydroxylated version of the target molecule, the analysis begins by identifying the key functional groups and stereocenters.
Target Molecule Example: (1R,2R,4S)-4-hydroxy-1,2-dimethylcyclopentane-1-carboxylic acid.
A plausible retrosynthetic analysis would proceed as follows:
Functional Group Interconversion (FGI): The carboxylic acid can be seen as arising from the oxidation of a primary alcohol or hydrolysis of a nitrile or ester. This disconnection simplifies the target to a functionalized cyclopentane.
C-O Disconnection: The hydroxyl group at the C4 position can be introduced via the reduction of a ketone. This leads back to a cyclopentanone precursor.
C-C Disconnections: The two methyl groups and the carboxyl group precursor at C1 and C2 are the core of the target molecule. A key disconnection would be at the C1-C2 bond or by removing the methyl groups, suggesting an alkylation strategy on a cyclopentanone ring. This leads back to 4-hydroxycyclopentanone and methylating agents.
This process breaks down the complex target into a series of manageable steps, guiding the chemist to a logical synthetic pathway starting from simple precursors. amazonaws.com
Chemical Reactivity and Mechanistic Investigations of 1,2 Dimethylcyclopentane 1 Carboxylic Acid
Transformations Involving the Cyclopentane (B165970) Ring of 1,2-Dimethylcyclopentane-1-carboxylic acid
While the carboxylic acid group is the primary site of reactivity, the cyclopentane ring can also be modified through various chemical strategies.
Direct and selective functionalization of C–H bonds on a saturated carbocyclic ring is a significant challenge in organic synthesis. Recent advances have provided methods to achieve this, even in the presence of a directing group like a carboxylic acid. One notable method is the palladium-catalyzed transannular γ-C–H arylation of cycloalkane carboxylic acids. researchgate.netnih.gov
This methodology allows for the direct introduction of an aryl group onto the cyclopentane ring at the γ-position relative to the carboxyl group. researchgate.net The reaction is guided by a ligand that facilitates the formation of a palladacycle intermediate, enabling the activation of a specific C–H bond. researchgate.net This approach provides a powerful tool for molecular editing of saturated carbocycles. researchgate.netnih.gov
| Component | Typical Reagent/Condition | Purpose |
|---|---|---|
| Catalyst | PdCl₂(PPh₃)₂ | Facilitates C-H activation and C-C bond formation |
| Ligand | Quinuclidine-pyridone or Sulfonamide-pyridone | Enables transannular C-H activation and controls regioselectivity |
| Aryl Source | Aryl Iodide (Ar-I) | Provides the aryl group for functionalization |
| Oxidant/Base | AgOAc, Cs₂CO₃ | Promotes the catalytic cycle |
| Solvent | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Reaction medium |
| Temperature | 60 °C | Provides thermal energy for the reaction |
Rearrangement reactions involving carbocyclic rings are often driven by the desire to relieve ring strain or to form a more stable carbocation intermediate. chemistrysteps.com
Ring Expansion: Cyclopentane is a relatively stable cycloalkane with minimal ring strain compared to cyclopropane (B1198618) and cyclobutane (B1203170). chemistrysteps.com Therefore, ring expansion of a cyclopentane ring to a cyclohexane (B81311) ring is not a common or energetically favorable process under normal conditions. Such a transformation would typically require the generation of a carbocation on a carbon atom adjacent to the ring, which could then initiate an alkyl shift to form the larger ring. chemistrysteps.comyoutube.com
Ring Contraction: The contraction of a cyclopentane ring to a cyclobutane derivative is also energetically unfavorable due to the significant increase in ring strain. chemistrysteps.com Certain named reactions can induce ring contraction, but they require specific functionalities not present in the parent acid. For instance, the Favorskii rearrangement can contract a cyclic α-haloketone to a smaller ring containing a carboxylic acid or ester. wikipedia.orgwikipedia.org To apply this to this compound, the molecule would first need to be converted into a 2-halocyclohexanone derivative, a multi-step and non-trivial synthetic sequence.
Stereochemical Outcomes and Diastereoselectivity in Ring Transformations
There is a notable absence of published research specifically detailing the stereochemical outcomes and diastereoselectivity in ring transformations of this compound. While the principles of stereochemistry in cyclopentane systems are well-established, empirical data on how the cis- and trans-isomers of this particular compound behave in reactions such as ring-opening, ring-expansion, or other transformations is not available. The interplay between the two methyl groups and the carboxylic acid function in directing the stereochemical course of such reactions remains an uninvestigated area.
Reaction Mechanisms and Kinetic Studies for this compound Transformations
Comprehensive mechanistic and kinetic studies on the transformations of this compound have not been reported in the scientific literature. Understanding the precise pathways and rates of its reactions is crucial for its potential applications in synthesis and materials science.
No computational or experimental studies on the transition state analysis and reaction pathway elucidation for transformations involving this compound could be identified. Such studies would be invaluable in predicting its reactivity and designing new synthetic methodologies. The energetic profiles of potential reaction pathways, including the structures of key intermediates and transition states, are currently unknown.
Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms. However, no KIE studies have been published for reactions involving this compound. Consequently, there is no data available to help elucidate the rate-determining steps or the nature of bond-breaking and bond-forming processes in its transformations.
Advanced Spectroscopic and Structural Elucidation Research on 1,2 Dimethylcyclopentane 1 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation of 1,2-Dimethylcyclopentane-1-carboxylic acid
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about its carbon-hydrogen framework and the relative orientation of its substituents. The presence of two stereocenters at the C1 and C2 positions gives rise to cis and trans diastereomers, each with a unique NMR spectral signature.
In ¹H NMR spectroscopy, the carboxylic acid proton characteristically appears as a broad singlet in the highly deshielded region of 10-12 ppm. libretexts.org The protons on the carbons adjacent to the carbonyl group are expected to resonate around 2-3 ppm. libretexts.org The two methyl groups and the cyclopentane (B165970) ring protons would present complex multiplets in the aliphatic region.
In ¹³C NMR, the carbonyl carbon of the carboxylic acid is typically observed in the 160-180 ppm range. libretexts.org The quaternary carbon at the C1 position and the tertiary carbon at the C2 position would also have distinct chemical shifts, alongside the signals from the methyl groups and the remaining methylene (B1212753) carbons of the cyclopentane ring.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 175 - 185 |
| C1-CH₃ | ~1.2 (s) | ~20 - 30 |
| C2-CH₃ | ~0.9 - 1.1 (d) | ~15 - 25 |
| C2-H | Multiplet | ~40 - 50 |
| Cyclopentane Ring (-CH₂-) | 1.4 - 2.2 (m) | ~25 - 40 |
| Quaternary C1 | N/A | ~45 - 55 |
Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Chemical shifts are predictive and can vary based on solvent and stereochemistry.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Structural and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex proton and carbon signals and for determining the stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would be used to trace the connectivity of the protons on the cyclopentane ring, for instance, showing a correlation between the C2-H proton and the adjacent methylene protons on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It allows for the definitive assignment of which protons are attached to which carbons in the cyclopentane ring and the methyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for differentiating between the cis and trans isomers. The NOESY experiment detects protons that are close in space. For the cis isomer, a clear spatial correlation (a cross-peak) would be observed between the C1-methyl and C2-methyl groups. This cross-peak would be absent in the spectrum of the trans isomer, where these two groups are on opposite faces of the ring.
Conformational Analysis via NMR Spectroscopic Data
The five-membered cyclopentane ring is not planar and exists in dynamic equilibrium between various puckered conformations, primarily the envelope and half-chair forms. nih.gov The specific conformation and the preference for axial or equatorial positioning of the substituents can be investigated using NMR data, particularly vicinal proton-proton coupling constants (³JHH). auremn.org.brsemanticscholar.org By applying established relationships, such as the Karplus equation, the measured coupling constants can be used to estimate the dihedral angles between adjacent protons, thereby providing insight into the predominant ring conformation in solution. researchgate.net The conformational equilibrium can be influenced by factors such as the solvent and the ionization state of the carboxylic acid group. semanticscholar.org
Vibrational Spectroscopy (IR, Raman) Investigations of Molecular Conformations and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound. A key feature in the IR spectrum of carboxylic acids is the extensive hydrogen bonding that occurs in the condensed phase, leading to the formation of dimers. winthrop.eduyoutube.com
This intermolecular interaction results in characteristic vibrational bands:
O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. libretexts.org
C=O Stretch: A strong, sharp absorption band appears around 1700-1725 cm⁻¹ for the carbonyl group within the dimer. libretexts.orgmdpi.com This is shifted to a lower frequency compared to a monomeric carboxylic acid.
C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and cyclopentane groups are expected just below 3000 cm⁻¹.
C-O Stretch and O-H Bend: These vibrations are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions.
Raman spectroscopy provides complementary information, with the C=O stretch also being a prominent feature. Subtle shifts in the positions and shapes of these bands can offer insights into different conformational isomers.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2500 - 3300 | O-H stretch (H-bonded dimer) | Strong, very broad |
| 2960 - 2850 | C-H stretch (aliphatic) | Medium to Strong |
| 1700 - 1725 | C=O stretch (H-bonded dimer) | Strong |
| ~1420 | C-O-H bend | Medium |
| ~1300 | C-O stretch | Medium |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the structure of this compound through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the initial event is the formation of a molecular ion (M⁺•). chemguide.co.uk This ion is often unstable and undergoes fragmentation to produce smaller, characteristic ions. chemguide.co.uk
For this compound (Molecular Weight: 142.20 g/mol ), the following fragmentation pathways are anticipated: nih.gov
Loss of the carboxyl group: A prominent peak would be expected at m/z 97, corresponding to the loss of the •COOH radical (45 Da). libretexts.org
Alpha-cleavage: Cleavage of the bond between C1 and C2 could lead to various fragments.
Loss of a methyl group: A peak at m/z 127 would indicate the loss of a •CH₃ radical (15 Da).
Ring fragmentation: The cyclopentane ring can undergo cleavage, a common pathway being the loss of an ethene molecule (C₂H₄, 28 Da), which is a characteristic fragmentation for cyclopentane structures. docbrown.info
McLafferty Rearrangement: If sterically feasible, this rearrangement could occur, typically involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Neutral Loss |
| 142 | [C₈H₁₄O₂]⁺• | Molecular Ion (M⁺•) |
| 127 | [M - CH₃]⁺ | •CH₃ |
| 99 | [M - C₃H₇]⁺ | •C₃H₇ (from ring) |
| 97 | [M - COOH]⁺ | •COOH |
| 69 | [C₅H₉]⁺ | C₃H₅O₂• |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its stereochemical analysis. These methods measure the differential interaction of the molecule with left and right circularly polarized light. wikipedia.org
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org The resulting curve is characteristic of a specific enantiomer and can be used to determine its absolute configuration by comparison with known compounds or theoretical calculations.
Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light by the chromophores within the molecule. The carboxylic acid carbonyl group (C=O) acts as a chromophore. The CD spectrum, which plots this differential absorption against wavelength, provides a unique fingerprint for each enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore, making it a powerful tool for assigning the absolute configuration (R/S) of the chiral centers. semanticscholar.org
X-ray Crystallography of this compound Derivatives for Solid-State Structure and Hydrogen Bonding Network Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining high-quality crystals of carboxylic acids can sometimes be challenging, their derivatives (e.g., amides or esters) are often more amenable to crystallization. msu.edu
A successful crystallographic analysis of a this compound derivative would yield precise information on:
Molecular Conformation: It would unambiguously establish the puckering of the cyclopentane ring (envelope vs. half-chair) in the solid state.
Relative Stereochemistry: The analysis would confirm the cis or trans relationship between the methyl and carboxylic acid derivative groups.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained.
Intermolecular Interactions: The crystal packing would reveal the network of intermolecular forces, particularly hydrogen bonds. Carboxylic acid derivatives like amides are known to form extensive hydrogen-bonding networks, which dictate the crystal structure. nih.gov For instance, the analysis could show dimeric structures or extended chains formed through hydrogen bonds involving the carboxyl or derivative functional group. youtube.comnih.gov
This detailed structural information is invaluable for understanding the molecule's intrinsic properties and its interactions in a condensed phase.
Computational and Theoretical Investigations of 1,2 Dimethylcyclopentane 1 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and molecular stability. wavefun.comdntb.gov.ua
For 1,2-dimethylcyclopentane-1-carboxylic acid, these calculations can elucidate key aspects of its electronic structure. DFT methods, with functionals such as B3LYP, are often used to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles of the most stable arrangement of atoms. nih.gov Ab initio methods, while computationally more intensive, can provide benchmark results for energetics and electronic properties. dntb.gov.ua
The stability of the molecule can be assessed by calculating its total electronic energy. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into its reactivity. The HOMO-LUMO energy gap is a crucial parameter, with a larger gap generally indicating greater chemical stability and lower reactivity. mdpi.com Electrostatic potential (ESP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. mongoliajol.info
Table 1: Illustrative Calculated Electronic Properties of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of quantum chemical calculations.)
| Property | Calculated Value | Method/Basis Set |
| Total Electronic Energy | -459.87 Hartrees | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | -6.54 eV | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | 1.23 eV | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | 7.77 eV | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | 1.89 Debye | DFT/B3LYP/6-311++G(d,p) |
Conformational Energy Landscapes and Isomer Stability Analysis
The cyclopentane (B165970) ring in this compound is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The presence of three substituents on the ring—two methyl groups and a carboxylic acid group—leads to a complex conformational energy landscape with multiple stereoisomers (diastereomers and enantiomers). nih.gov
Computational methods are invaluable for exploring this landscape. By systematically rotating the rotatable bonds and puckering the ring, a potential energy surface (PES) can be mapped out. mongoliajol.info This allows for the identification of all stable conformers (local minima on the PES) and the transition states that connect them. The relative energies of these conformers determine their population at a given temperature, and the energy barriers between them dictate the kinetics of conformational change.
For this compound, there are four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Quantum chemical calculations can be used to determine the relative stabilities of these diastereomers (cis and trans isomers). The stability is influenced by steric interactions between the substituents. For instance, the trans isomers, where the methyl groups are on opposite sides of the ring, might be expected to be more stable than the cis isomers due to reduced steric strain. wavefun.com
Table 2: Hypothetical Relative Energies of this compound Isomers (Note: This table presents a plausible scenario for the relative stabilities of the isomers based on general chemical principles.)
| Isomer | Relative Energy (kcal/mol) |
| trans-(1R,2S) | 0.00 |
| trans-(1S,2R) | 0.00 |
| cis-(1R,2R) | 1.5 |
| cis-(1S,2S) | 1.5 |
Reaction Pathway Modeling and Transition State Characterization for this compound
Computational chemistry can be used to model chemical reactions involving this compound, providing insights into reaction mechanisms and kinetics. icm.edu.pl By mapping the potential energy surface along a reaction coordinate, the minimum energy path from reactants to products can be identified. A key feature of this path is the transition state, which is a saddle point on the PES and represents the highest energy barrier that must be overcome for the reaction to proceed.
For example, the synthesis of this compound could be modeled to understand the stereochemical outcome of the reaction. By calculating the energies of the transition states leading to the different stereoisomers, it may be possible to predict which isomer will be formed preferentially. oregonstate.edu The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to estimate the reaction rate. icm.edu.plresearchgate.net
Table 3: Example of Calculated Activation Energies for a Hypothetical Reaction (Note: This table illustrates how computational methods can be used to compare the feasibility of different reaction pathways.)
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Formation of trans isomer | 25.3 | 15.8 |
| Formation of cis isomer | 28.1 | 18.6 |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. mdpi.com In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities, from which various dynamic and thermodynamic properties can be derived.
MD simulations are particularly useful for studying the effects of the solvent on the molecule's conformation and behavior. By explicitly including solvent molecules (such as water) in the simulation, it is possible to investigate how the solute-solvent interactions influence the conformational equilibrium and the dynamics of the carboxylic acid group. mdpi.com For instance, the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules can be monitored over time.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov
For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. nih.gov These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts can then be compared to experimental NMR spectra to help elucidate the molecule's structure and stereochemistry. Furthermore, other properties such as predicted collision cross-section values for mass spectrometry can also be computationally estimated. uni.lu
Table 4: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative of what can be obtained from computational spectroscopy.)
| Parameter | Predicted Value |
| Key IR Frequencies (cm⁻¹) | ~1710 (C=O stretch), ~2950 (C-H stretch) |
| ¹³C NMR Chemical Shift (ppm) - Carboxyl Carbon | ~180 |
| ¹H NMR Chemical Shift (ppm) - Carboxyl Proton | ~12 |
| Predicted Collision Cross Section ([M+H]⁺, Ų) | 130.4 |
Applications of 1,2 Dimethylcyclopentane 1 Carboxylic Acid in Advanced Materials and Synthetic Chemistry Non Biological/non Clinical
1,2-Dimethylcyclopentane-1-carboxylic acid as a Versatile Building Block in Complex Chemical Synthesis
The cyclopentane (B165970) ring is a common motif in a multitude of complex organic molecules. Carboxylic acid derivatives of cyclopentane are recognized for their utility as intermediates in the synthesis of more intricate structures, including pharmaceuticals and natural products. ontosight.ai The presence of two methyl groups on the cyclopentane ring of this compound offers specific stereochemical control and steric influence, which can be advantageous in directing the outcome of synthetic transformations.
The synthesis of complex molecules often involves a series of reactions to construct a carbon skeleton and introduce functional groups. organicchemistrytutor.com Starting from a simple alkane like methylcyclopentane, a multi-step synthesis involving radical halogenation, elimination, hydroboration-oxidation, oxidation, a Grignard reaction, dehydration, and reduction can lead to the formation of a 1,2-dimethylcyclopentane (B1584824) structure. organicchemistrytutor.comyoutube.com The carboxylic acid group in this compound can be converted into a variety of other functional groups, such as esters, amides, and alcohols, further expanding its utility as a synthetic intermediate. evitachem.comsmolecule.com For instance, a patent describes a ring contraction approach to synthesize cyclopentane derivatives from cyclohexane (B81311) compounds, highlighting the innovative synthetic routes being explored for this class of molecules. google.com
The table below illustrates potential synthetic transformations of this compound, rendering it a versatile building block.
| Starting Material | Reagents | Product Functional Group | Potential Application |
| This compound | Alcohol, Acid Catalyst | Ester | Fragrances, Plasticizers |
| This compound | Thionyl chloride, then Amine | Amide | Polymers, Pharmaceuticals |
| This compound | Lithium aluminum hydride | Alcohol | Solvents, Synthesis |
| This compound | Heat or Catalyst | Decarboxylation Product | Hydrocarbon research |
This table is illustrative and based on general reactions of carboxylic acids.
Role in Polymer Science and Material Engineering (e.g., as monomers or modifiers)
The rigid and sterically hindered cyclopentane ring could impart unique properties to a polymer, such as increased thermal stability, altered solubility, and modified mechanical properties. For example, carboxylic acid-containing polymers are utilized as scale inhibitors due to their ability to interact with mineral deposits. mdpi.com The specific stereochemistry of this compound could also be exploited to create polymers with specific tacticities, influencing their macroscopic properties.
Furthermore, derivatives of cyclopentane carboxylic acids could potentially be used as modifiers for existing polymers, where they are grafted onto the polymer backbone to alter its surface properties or compatibility with other materials.
Utilization of Chiral this compound in Ligand Design for Catalysis
Asymmetric catalysis is a powerful tool in modern chemistry for the synthesis of enantiomerically pure compounds. nih.gov This often relies on the use of chiral ligands that coordinate to a metal center and create a chiral environment, directing the stereochemical outcome of a reaction. nih.gov Cyclopentadienyl (Cp) ligands and their derivatives are widely used in catalysis. nih.gov
This compound possesses chiral centers, and its enantiomerically pure forms could serve as valuable precursors for the synthesis of novel chiral ligands. The carboxylic acid group provides a convenient handle for attaching the cyclopentane moiety to a metal-coordinating group, such as a phosphine (B1218219) or an amine. The rigid cyclopentane backbone can provide a well-defined steric environment around the metal center, which is crucial for achieving high enantioselectivity.
The development of new chiral ligands is an active area of research, and the unique stereochemistry of chiral this compound could lead to the discovery of highly effective catalysts for a variety of asymmetric transformations. nih.gov
Development of Advanced Analytical Methods for the Detection and Quantification of this compound in Research Samples
The accurate detection and quantification of chemical compounds in research samples are critical for understanding reaction kinetics, determining product purity, and conducting metabolic studies. For a compound like this compound, which is not widely studied, the development of specific analytical methods would be a necessary first step for any in-depth research.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.gov Due to the polarity and low volatility of carboxylic acids, a derivatization step is often required before GC-MS analysis. colostate.edu Methylation, which converts the carboxylic acid to its corresponding methyl ester, is a common derivatization technique. nih.govresearchgate.net This can be achieved using various reagents, such as methanolic HCl or diazomethane, although safer alternatives to the latter are often preferred. nih.govresearchgate.net
The general steps for developing a GC-MS method for this compound would likely involve:
Sample Preparation: Extraction of the compound from the sample matrix.
Derivatization: Conversion of the carboxylic acid to a more volatile derivative, such as a methyl ester. nih.gov
GC Separation: Separation of the derivatized analyte from other components in the sample on a capillary GC column.
MS Detection: Detection and quantification of the analyte based on its mass spectrum and fragmentation pattern.
The table below outlines a potential workflow for the GC-MS analysis of this compound.
| Analytical Step | Method | Key Considerations |
| Extraction | Liquid-liquid extraction or Solid-phase extraction | Choice of solvent, pH adjustment |
| Derivatization | Methylation with methanolic HCl | Reaction time, temperature, and removal of excess reagent |
| GC Column Selection | Non-polar or mid-polar capillary column | To achieve good separation from matrix components |
| MS Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM for higher sensitivity and selectivity, Full Scan for identification |
| Quantification | Internal standard method | Use of a structurally similar compound not present in the sample |
This table presents a generalized analytical workflow.
Future Research Directions and Emerging Trends in 1,2 Dimethylcyclopentane 1 Carboxylic Acid Chemistry
Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
Future efforts in the synthesis of 1,2-dimethylcyclopentane-1-carboxylic acid will likely concentrate on methodologies that offer superior control over stereochemistry and yield. Current synthetic routes can be complex, and the development of more streamlined and efficient processes is a key objective.
One promising avenue is the exploration of stereoselective intramolecular alkylation of enolates derived from ester precursors. This approach has shown success in the synthesis of other vicinally substituted cyclopentane-carboxylates and could be adapted to provide precise control over the diastereomeric outcome of this compound. rsc.org Another area of interest is the application of ring contraction strategies, potentially starting from readily available cyclohexane (B81311) derivatives. A patented approach for preparing other cyclopentanecarboxylic acid derivatives involves the reaction of a cyclohexane diazoketone with an amine to form the corresponding cyclopentane (B165970) acid amide, suggesting a viable, albeit indirect, route. google.com
Table 1: Potential Novel Synthetic Strategies
| Methodology | Potential Advantage | Relevant Precursors |
|---|---|---|
| Stereoselective Intramolecular Alkylation | High stereocontrol | Acyclic ester with appropriate leaving groups |
| Ring Contraction of Cyclohexanes | Access from abundant starting materials | Substituted cyclohexane diazoketones |
Exploration of Unconventional Reactivity and Catalytic Applications
Beyond synthesis, a significant future direction lies in exploring the unconventional reactivity of the this compound scaffold. A particularly exciting prospect is the use of directing-group-assisted C-H functionalization to selectively modify the cyclopentane ring. Recent breakthroughs have enabled the transannular γ-C–H arylation of cycloalkane carboxylic acids, including cyclopentane systems, using palladium catalysis. nih.gov This strategy could allow for the late-stage functionalization of the this compound core, providing rapid access to a diverse range of analogues that would be difficult to synthesize through traditional means. nih.gov
The development of catalysts for the selective decarbonylation of related cyclobutanones to form bridged cyclopentane derivatives also points towards novel reactivity pathways that could be explored. Such transformations highlight the potential for cleaving and forming C-C bonds in strained ring systems to construct complex molecular architectures.
Furthermore, the carboxylic acid moiety itself can be leveraged in catalytic cycles. The development of catalysts that can utilize the cyclopentane scaffold in applications such as asymmetric transformations or as a ligand for metal-catalyzed reactions remains an underexplored area with significant potential.
Integration of Machine Learning and AI in Predicting this compound Behavior and Properties
Table 2: Applications of AI and Machine Learning
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Retrosynthesis | Designing novel and efficient synthetic routes | Reduced development time and cost pharmafeatures.comresearchgate.netnih.gov |
| Property Prediction | Estimating physicochemical and biological properties | Prioritization of synthetic targets pubpub.orgchemrxiv.org |
| Reaction Optimization | Predicting optimal reaction conditions | Improved yields and reduced side reactions |
Development of Sustainable and Environmentally Benign Processes Involving this compound
A critical trend in modern chemistry is the shift towards sustainability and green chemistry. Future research on this compound will increasingly focus on developing environmentally benign synthetic processes. This includes sourcing starting materials from renewable feedstocks. For instance, cyclopentanone (B42830), a potential precursor to the cyclopentane ring, can be synthesized from hemicellulose via platform chemicals like furfural. rsc.orgacs.orgacs.org
The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, will guide the development of next-generation syntheses for this compound and related compounds. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-dimethylcyclopentane-1-carboxylic acid, and how do reaction conditions influence product purity?
- Methodology : Oxidation of substituted cyclopentane derivatives (e.g., 1,2-dimethylcyclopentane) using KMnO₄ or CrO₃ under acidic conditions can yield carboxylic acids. However, due to the high melting points of dicarboxylic acids, ester intermediates may be preferred in flow reactors to improve reaction efficiency .
- Key Considerations : Monitor reaction temperature and pH to avoid over-oxidation. Validate purity via HPLC or GC-MS.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Avoid inhalation/contact with dust or vapors. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers away from ignition sources .
- Stability : Long-term storage at 2–8°C in a dry environment minimizes degradation. Conduct periodic FT-IR or NMR checks for stability assessment .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Structural Confirmation : Use H/C NMR to resolve methyl and carboxylic proton environments. X-ray crystallography can confirm stereochemistry if crystalline derivatives are synthesized .
- Purity Analysis : Employ HPLC with UV detection (λ = 210–240 nm) or mass spectrometry to detect impurities .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, particularly for (1R,2R) vs. (1S,2S) diastereomers?
- Stereoselective Methods : Chiral catalysts (e.g., Rh or Pd complexes) or enzymatic resolution may enhance enantiomeric excess. For example, asymmetric hydrogenation of cyclopentene precursors could bias stereochemistry .
- Validation : Compare experimental optical rotation with literature values or use chiral HPLC columns for enantiomer separation .
Q. What catalytic systems are reported for functionalizing this compound, and how do they affect reaction kinetics?
- Catalytic Approaches : Metal-zeolite catalysts (e.g., H-ZSM-5) facilitate decarboxylation or esterification. Kinetic studies using in situ IR or Raman spectroscopy can track intermediate formation .
- Data Interpretation : Compare activation energies (via Arrhenius plots) across catalysts to identify rate-limiting steps .
Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound?
- Root Causes : Variations may arise from polymorphic forms, hydration states, or impurities. Replicate synthesis under standardized conditions (e.g., IUPAC guidelines) and characterize using DSC for melting behavior .
- Mitigation : Publish detailed experimental protocols (e.g., solvent ratios, crystallization methods) to enhance reproducibility .
Q. What are the best practices for managing waste containing this compound or its derivatives?
- Waste Treatment : Neutralize acidic waste with bicarbonate, then incinerate or use bio-remediation for degradation. Partner with certified waste management firms for halogenated byproducts .
- Documentation : Maintain logs of waste composition and disposal methods to comply with EPA/OSHA regulations .
Methodological Notes
- Synthesis Optimization : For flow chemistry applications, ester derivatives (e.g., methyl esters) improve solubility and reduce reactor clogging .
- Ethical Data Reporting : Disclose all synthetic conditions and analytical parameters to avoid publication bias. Use open-source platforms (e.g., PubChem) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
